5-Morpholino-2-nitrophenol
Overview
Description
5-Morpholino-2-nitrophenol is a chemical compound with the molecular formula C10H12N2O4. It is known for its unique structure, which includes a morpholine ring and a nitrophenol group. This compound has a molecular weight of 224.21 g/mol and is often used in various chemical and biological research applications .
Mechanism of Action
Target of Action
The primary targets of 5-Morpholino-2-nitrophenol are likely to be specific RNA sequences. Morpholino oligomers, which include this compound, are known to bind to RNA by base pairing and change gene expression . They have been used widely in the zebrafish community to transiently knock down the function of target genes .
Mode of Action
This compound interacts with its targets by base pairing with the RNA sequence. This interaction can block translation or interfere with precursor mRNA splicing . The 5′-monophosphate group plays an important role in strand selection during gene silencing mediated by small-interfering RNA . Blocking of 5′ phosphorylation of the sense strand by introducing a 5′-morpholino modification improves antisense strand selection and RNAi activity .
Biochemical Pathways
Morpholino oligomers are known to affect gene expression by interacting with rna . This interaction can lead to changes in various biochemical pathways depending on the specific genes targeted.
Pharmacokinetics
It is known that the hydrophilicity and sequence characteristics of antisense oligonucleotides (asos), which include morpholinos, can affect their protein binding . ASOs with low protein binding also have low cellular uptake capacity and high renal clearance .
Result of Action
The result of this compound’s action is a change in gene expression. By binding to specific RNA sequences, it can block translation or interfere with precursor mRNA splicing . This can lead to changes in the production of proteins encoded by the targeted genes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-2-nitrophenol typically involves the nitration of phenol followed by the introduction of a morpholine group. One common method includes the nitration of 2-nitrophenol, followed by a nucleophilic substitution reaction with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and substitution reactions. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient catalysts to ensure the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions
5-Morpholino-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinones.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 5-Morpholino-2-aminophenol.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Nitroquinones
Reduction: 5-Morpholino-2-aminophenol
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
5-Morpholino-2-nitrophenol is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
5-Morpholino-2-aminophenol: Similar structure but with an amino group instead of a nitro group.
2-Nitrophenol: Lacks the morpholine ring.
Morpholine: Lacks the nitrophenol group
Uniqueness
5-Morpholino-2-nitrophenol is unique due to the presence of both a morpholine ring and a nitrophenol group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
5-morpholin-4-yl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c13-10-7-8(1-2-9(10)12(14)15)11-3-5-16-6-4-11/h1-2,7,13H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIIDARBNMZFEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384066 | |
Record name | 5-morpholino-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26728537 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175135-19-0 | |
Record name | 5-morpholino-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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